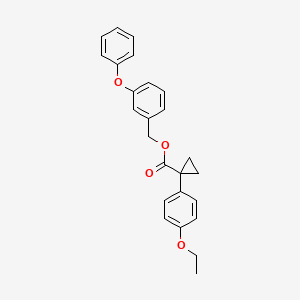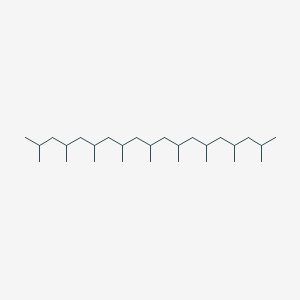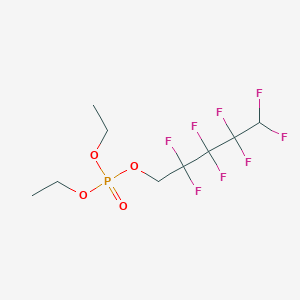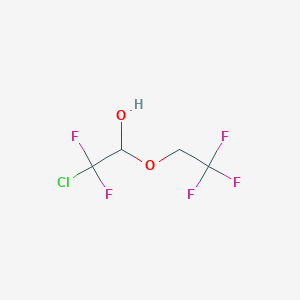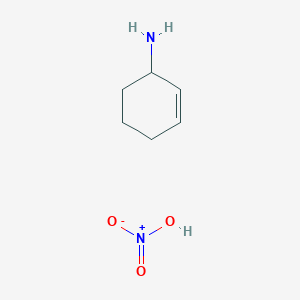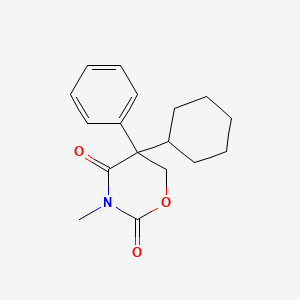
5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione is a chemical compound known for its unique structure and properties. It belongs to the class of oxazinanones, which are six-membered cyclic urethanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione can be achieved through several methods. One notable method involves the intramolecular cyclization of amino acid-derived diazoketones via silica-supported perchloric acid (HClO4) catalysis. This reaction proceeds under metal-free conditions and is promoted by eco-friendly silica-supported HClO4 as the catalyst and methanol as the solvent. This method enables the synthesis of various 1,3-oxazinane-2,5-diones under mild reaction conditions and in good yields (up to 90%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, ensuring high yields and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a valuable synthetic intermediate in the preparation of various bioactive molecules and fine chemicals.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Industry: The compound is used in the production of cosmetics, pesticides, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can undergo reversible cyclization to form more stable cyclic carbamates or undergo elimination to form other products. These reactions are influenced by the compound’s structure and the conditions under which it is used .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3-oxazinane-2,4-dione: Shares a similar oxazinane structure but lacks the cyclohexyl and methyl groups.
4-Hydroxycyclophosphamide: Bears structural similarity to cyclic carbamates and follows a similar pathway in its reactions.
Uniqueness
5-Cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
101582-76-7 |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
5-cyclohexyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C17H21NO3/c1-18-15(19)17(12-21-16(18)20,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 |
InChI Key |
NYQWPBVVXZDZFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(COC1=O)(C2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


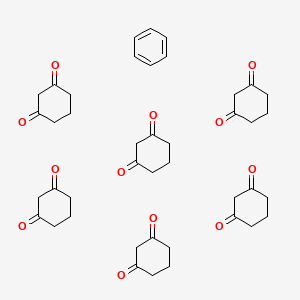
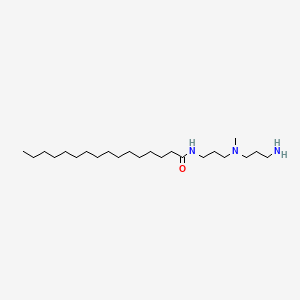
![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
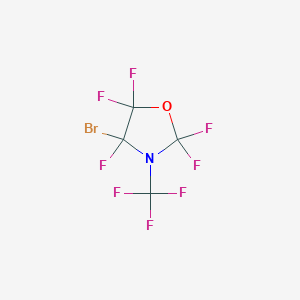
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
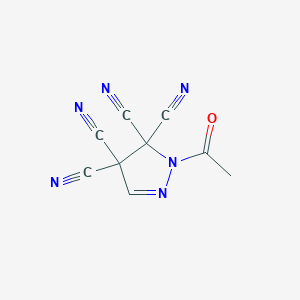
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)

![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
